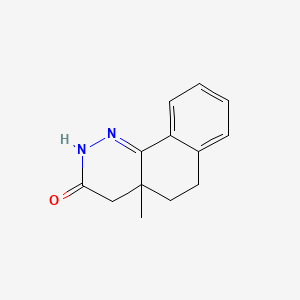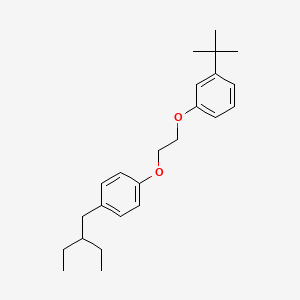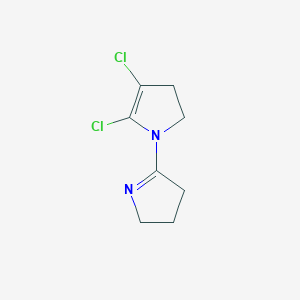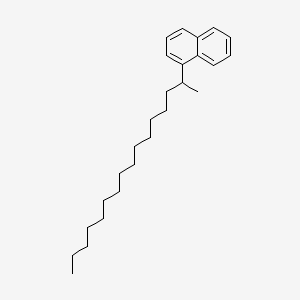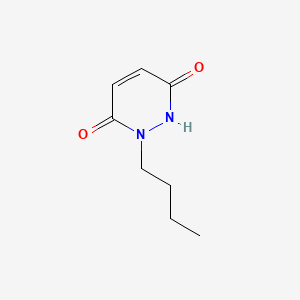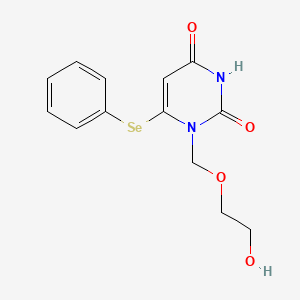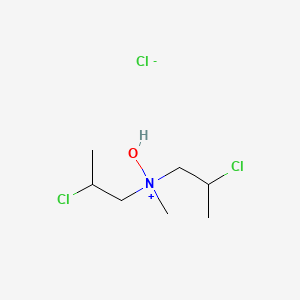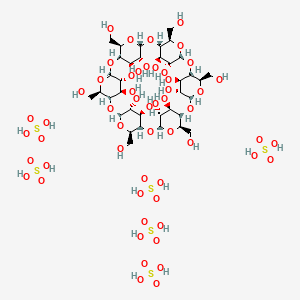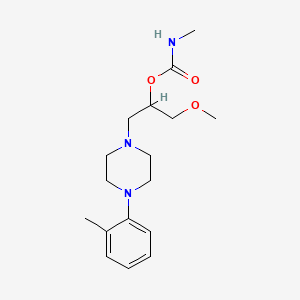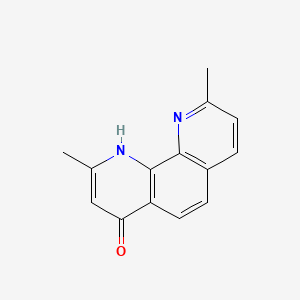
2,9-Dimethyl(1,10)phenanthrolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimethyl(1,10)phenanthrolin-4-ol is a heterocyclic organic compound with the molecular formula C14H12N2O. It is a derivative of phenanthroline, characterized by the presence of two methyl groups at positions 2 and 9, and a hydroxyl group at position 4. This compound is known for its chelating properties and is widely used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl(1,10)phenanthrolin-4-ol typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of an oxidizing agent such as sulfuric acid or nitrobenzene. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl(1,10)phenanthrolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 2,9-dimethyl(1,10)phenanthrolin-4-one.
Scientific Research Applications
2,9-Dimethyl(1,10)phenanthrolin-4-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is used in studies involving metal ion transport and chelation.
Industry: It is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl(1,10)phenanthrolin-4-ol involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can affect various biochemical pathways, depending on the specific metal ion involved. For example, the copper(I) complex of this compound has been shown to inhibit the growth of Mycoplasma gallisepticum by transporting copper ions into the cell .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without the methyl and hydroxyl substitutions.
2,2’-Bipyridine: Another chelating agent with similar coordination properties.
Ferroin: A complex of 1,10-phenanthroline with iron(II).
Uniqueness
2,9-Dimethyl(1,10)phenanthrolin-4-ol is unique due to the presence of methyl groups at positions 2 and 9, which can influence its steric and electronic properties
Properties
CAS No. |
27337-58-2 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2,9-dimethyl-1H-1,10-phenanthrolin-4-one |
InChI |
InChI=1S/C14H12N2O/c1-8-3-4-10-5-6-11-12(17)7-9(2)16-14(11)13(10)15-8/h3-7H,1-2H3,(H,16,17) |
InChI Key |
OVXHELNHLDLYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2NC(=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


